3-(2-Pyridyl)-2-propen-1-ol
CAS No.: 131610-03-2
Cat. No.: VC21184005
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131610-03-2 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | (E)-3-pyridin-2-ylprop-2-en-1-ol |
| Standard InChI | InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ |
| Standard InChI Key | SDTYYJCFJVDMLT-HWKANZROSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C=C/CO |
| SMILES | C1=CC=NC(=C1)C=CCO |
| Canonical SMILES | C1=CC=NC(=C1)C=CCO |
Introduction
3-(2-Pyridyl)-2-propen-1-ol is an organic compound characterized by a pyridine ring attached to a propenol group. Its chemical formula is C₈H₉NO, and it is recognized for its unique structural properties that confer significant reactivity. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. It serves as a valuable building block for more complex molecules and has potential applications in drug development due to its biological activity.
Synthesis Methods
The synthesis of 3-(2-Pyridyl)-2-propen-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with propenol under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions and Applications
3-(2-Pyridyl)-2-propen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide.
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Reduction: Reduction reactions can convert the compound into saturated alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Applications
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Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
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Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Biological Activities
3-(2-Pyridyl)-2-propen-1-ol has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant antimicrobial activity, inhibiting the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. Additionally, in vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential role in cancer therapy.
Anticancer Activity
| Property | Description |
|---|---|
| Mechanism | Induces apoptosis in cancer cells |
| Potential | Role in cancer therapy |
Research Findings and Future Directions
The mechanism of action of 3-(2-Pyridyl)-2-propen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Future research directions include exploring its potential in drug development, particularly for targeting specific enzymes or receptors, and further investigating its biological activities to fully understand its therapeutic potential.
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